molecular formula C6H2F5NO3S B6159733 2,3,4,5,6-pentafluorophenyl sulfamate CAS No. 541502-96-9

2,3,4,5,6-pentafluorophenyl sulfamate

Cat. No.: B6159733
CAS No.: 541502-96-9
M. Wt: 263.14 g/mol
InChI Key: RTFOKBBERJXJKR-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl sulfamate is an organofluorine compound with the molecular formula C6H2F5NO3S. It is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a sulfamate group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorophenyl sulfamate can be synthesized through the reaction of 2,3,4,5,6-pentafluorophenol with sulfamoyl chloride. The reaction typically occurs under acidic conditions and in the presence of an inert atmosphere to prevent unwanted side reactions . The general reaction scheme is as follows:

C6H2F5OH+ClSO2NH2C6H2F5OSO2NH2+HCl\text{C}_6\text{H}_2\text{F}_5\text{OH} + \text{ClSO}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_2\text{F}_5\text{OSO}_2\text{NH}_2 + \text{HCl} C6​H2​F5​OH+ClSO2​NH2​→C6​H2​F5​OSO2​NH2​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl sulfamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfamate group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl sulfamates, while oxidation can produce sulfonates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluorophenyl sulfamate involves its interaction with molecular targets through its sulfamate and fluorinated phenyl groups. The sulfamate group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorinated phenyl ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

541502-96-9

Molecular Formula

C6H2F5NO3S

Molecular Weight

263.14 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) sulfamate

InChI

InChI=1S/C6H2F5NO3S/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14)

InChI Key

RTFOKBBERJXJKR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)N

Purity

95

Origin of Product

United States

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